Allosteric vs. Orthosteric FabF Binding: Crystallographic Evidence for an Exo-Site Interaction Unique to the 3-Benzoylamino-2-hydroxy Regioisomer
X-ray crystallographic analysis of wild-type Pseudomonas aeruginosa FabF (PDB: 4JPF) at 1.67 Å resolution reveals that 3-(benzoylamino)-2-hydroxybenzoic acid binds to a surface site distant from the enzyme active site, interacting with a symmetry-related molecule via a Mg²⁺ ion pair. This allosteric binding mode is in direct contrast to the natural product inhibitor platensimycin, which occupies the orthosteric active site of FabF with IC₅₀ values of 48 nM (S. aureus FabF) and 160 nM (E. coli FabF) . Access to the PaFabF active site is restricted by the conformations of Phe230 and Phe400, and the 3-(benzoylamino)-2-hydroxybenzoic acid/Mg²⁺ complex selectively occupies a distinct exo-site from which it is likely occluded by steric hindrance from reaching the catalytic centre [1]. The positional isomers (4- and 5-substituted benzoylaminobenzoic acids) have not been reported to exhibit this allosteric FabF binding mode [2].
| Evidence Dimension | FabF binding site topology (allosteric vs. orthosteric) |
|---|---|
| Target Compound Data | Binds outside the PaFabF active site (allosteric surface site; PDB 4JPF; resolution 1.67 Å) |
| Comparator Or Baseline | Platensimycin: binds in the FabF orthosteric active site (IC₅₀ = 48 nM S. aureus FabF; 160 nM E. coli FabF) |
| Quantified Difference | Qualitative difference in binding site: allosteric exo-site (target compound) vs. orthosteric active site (platensimycin); no IC₅₀ measurable for target compound due to non-active-site binding |
| Conditions | Recombinant P. aeruginosa FabF; X-ray diffraction at 1.67–2.46 Å; crystallisation in 0.2 M MgCl₂, 0.1 M Tris-HCl pH 7.0, 10% w/v PEG 8000 |
Why This Matters
An allosteric binding mode offers the potential to overcome resistance mutations in the orthosteric site and enables a different selectivity profile, which is critical when sourcing a tool compound for FabF target validation or fragment-based drug discovery campaigns.
- [1] Baum B, Lecker LS, Zoltner M, Jaenicke E, Schnell R, Hunter WN, Brenk R. Structures of Pseudomonas aeruginosa beta-ketoacyl-(acyl-carrier-protein) synthase II (FabF) and a C164Q mutant. Acta Crystallogr Sect F. 2015;71:1020-1026. View Source
- [2] BRENDA Enzymes. 2.3.1.179: Inhibitors. 3-(benzoylamino)-2-hydroxybenzoic acid binds outside the active site. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=209795 View Source
